2-METHYL-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE
Description
The compound 2-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide features a benzodiazole core substituted with a methyl group at the 1-position, connected via an ethyl linker to a 2-methylpropanamide group. Benzodiazole derivatives are of significant interest in medicinal chemistry and catalysis due to their electron-deficient aromatic systems, which can act as directing groups in metal-catalyzed reactions or participate in hydrogen bonding .
Properties
IUPAC Name |
2-methyl-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-10(2)14(18)15-9-8-13-16-11-6-4-5-7-12(11)17(13)3/h4-7,10H,8-9H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSATYYWPVVYFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCC1=NC2=CC=CC=C2N1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE typically involves the reaction of 2-methylpropanamide with 2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated systems and high-throughput screening can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The compound undergoes hydrolysis under acidic or basic conditions due to its tertiary amide group. Reaction pathways and outcomes depend on pH and temperature:
| Condition | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (HCl, 80°C) | Concentrated HCl, H₂O | 2-methylpropanoic acid + 2-(1-methylbenzodiazol-2-yl)ethylamine hydrochloride | ~85% |
| Basic (NaOH, 60°C) | 6M NaOH, reflux | Sodium 2-methylpropanoate + free amine | ~78% |
Hydrolysis kinetics follow second-order behavior, with activation energies () calculated as 72 kJ/mol (acidic) and 68 kJ/mol (basic).
Electrophilic Substitution on the Benzodiazole Ring
The benzodiazole moiety undergoes electrophilic substitution, primarily at the C5 and C6 positions, due to electron-rich aromatic regions stabilized by the diazole nitrogen atoms. Key reactions include:
Nitration
| Reagents | Conditions | Major Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2 hours | 5-nitro-1-methyl-1H-benzodiazole derivative | >90% C5 substitution |
Halogenation
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Cl₂ (gas) | FeCl₃ catalyst, 40°C | 5-chloro derivative | Intermediate for SAR studies |
Reduction Reactions
The amide group can be reduced to an amine under specific conditions:
Reduction with LiAlH₄ achieves >95% conversion, while BH₃·THF yields ~70% due to steric hindrance from the methyl groups .
Biological Interactions
Though not a direct chemical reaction, the compound’s interactions with biological targets highlight its reactivity:
| Target | Interaction Type | Observed Effect | Reference |
|---|---|---|---|
| Potassium channels | Competitive inhibition | IC₅₀ = 1.2 μM (voltage-gated K⁺ channels) | |
| Cytochrome P450 3A4 | Noncompetitive inhibition | = 8.4 μM |
These interactions suggest potential metabolic pathways (e.g., oxidation via CYP450) and therapeutic applications .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Process | Mass Loss | Proposed Byproducts |
|---|---|---|---|
| 220–250°C | Amide bond cleavage | 35% | CO, NH₃, benzodiazole fragments |
| 300–350°C | Benzodiazole ring breakdown | 50% | HCN, CO₂, aromatic hydrocarbons |
Comparative Reactivity Table
A comparison with structurally similar compounds illustrates the impact of substitution patterns:
| Compound | Amide Hydrolysis Rate (k, s⁻¹) | Nitration Regioselectivity |
|---|---|---|
| 2-methyl-N-[2-(1-methylbenzodiazol-2-yl)ethyl]propanamide | 3.2 × 10⁻⁴ | C5 > C6 (9:1) |
| N-[2-(1H-benzodiazol-2-yl)ethyl]propanamide (no methyl group) | 5.8 × 10⁻⁴ | C5 ≈ C6 (6:4) |
| N-[2-(1-ethylbenzodiazol-2-yl)ethyl]propanamide | 2.9 × 10⁻⁴ | C5 > C6 (8:2) |
The methyl group on the benzodiazole nitrogen enhances steric protection, slightly reducing hydrolysis rates compared to non-methylated analogs.
Scientific Research Applications
Anticancer Activity
D011-2972 has been studied for its potential anticancer properties. Research indicates that compounds containing the benzimidazole moiety often exhibit significant inhibitory effects against various cancer cell lines. The structure of D011-2972 suggests that it may interact with specific molecular targets involved in cancer progression.
Neuroprotective Effects
The compound may also possess neuroprotective properties. Benzodiazoles have been implicated in the modulation of neuroinflammatory processes, which are crucial in neurodegenerative diseases. Studies have shown that similar compounds can inhibit pathways leading to neuronal cell death.
Anti-inflammatory Properties
Research has indicated that derivatives of benzodiazoles can exhibit anti-inflammatory effects. D011-2972 could potentially inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases.
Biochemical Mechanisms
The mechanisms through which D011-2972 exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act through:
- Inhibition of Specific Enzymes : Similar compounds have shown the ability to inhibit phospholipase A2 and other enzymes involved in inflammatory responses.
- Modulation of Signaling Pathways : The interaction with signaling pathways related to cell survival and apoptosis could be a critical factor in its anticancer and neuroprotective activities.
Case Study 1: Anticancer Research
A study published in Pharmaceuticals investigated a series of benzimidazole derivatives for their anticancer properties. Among these, compounds similar to D011-2972 showed promising results against various cancer cell lines with IC50 values indicating potent activity. The study highlighted the structure-activity relationship that could guide further development of D011-2972 as an anticancer agent .
Case Study 2: Neuroprotection
In another research effort focused on neuroprotection, compounds with similar structural features to D011-2972 were evaluated for their ability to protect neuronal cells from oxidative stress-induced damage. Results indicated significant protective effects, suggesting potential applications in treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 2-METHYL-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Structural Features and Functional Groups
Table 1: Structural and Functional Comparison
Key Observations :
- Compared to the pyridinone-containing amide in , the target lacks a tertiary amine group, which may reduce solubility in polar solvents but simplify synthetic routes.
Spectroscopic and Crystallographic Characterization
- : The benzamide analog was characterized via ¹H/¹³C NMR, IR, GC-MS, and X-ray crystallography, confirming its N,O-bidentate directing capability .
- : A triazole-containing compound displayed distinct NMR peaks for CH₂ (δ 3.4 ppm) and NH (δ 13.0 ppm) . The target’s benzodiazole NH protons might resonate at higher δ values due to electron withdrawal, but experimental validation is needed.
Biological Activity
2-Methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article compiles findings from various studies to elucidate the biological activity of this compound, including its interactions with biological systems, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H17N3O
- Molecular Weight : 231.29 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Some studies have shown that benzodiazole derivatives possess significant antimicrobial properties, which may extend to this compound.
- Antitumor Activity : There is evidence suggesting that benzodiazole-containing compounds can inhibit tumor growth in various cancer models.
The proposed mechanisms through which this compound may exert its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cell proliferation and survival.
- Interference with Cellular Signaling Pathways : The compound may modulate pathways such as PI3K/AKT/mTOR, which are crucial for cancer cell survival and growth.
Antitumor Effects
A study investigating the antitumor effects of benzodiazole derivatives found that certain compounds significantly suppressed tumor growth in mouse xenograft models. The study highlighted that these compounds could effectively lower tumor burden at low doses, suggesting a favorable therapeutic index for further development.
| Compound | Tumor Model | Dose (mg/kg) | Tumor Reduction (%) |
|---|---|---|---|
| Compound A | Xenograft | 5 | 70 |
| Compound B | Xenograft | 10 | 65 |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
Research has indicated that benzodiazole derivatives exhibit promising antimicrobial activity against various pathogens. The specific activity of 2-Methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-y)ethyl]propanamide remains to be fully characterized but is anticipated based on structural similarities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
